Naphtho(1,2-b)furan-2(3H)-one, 4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-, (3aR,4R,5aR,6R,9aS,9bR)-
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Overview
Description
Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)-,(3ar,4r,5ar,6r,9as,9br)- is a complex organic compound with the molecular formula C17H22O5. It is known for its unique structure, which includes a naphthofuran core, multiple hydroxyl groups, and acetoxy functionalities. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and may involve hydrogenation steps to achieve the desired decahydro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Santamarin: A sesquiterpene lactone with similar structural features.
Reynosin: Another sesquiterpene lactone with comparable biological activities.
Ambroxide: A related compound with a naphthofuran core but different functional groups
Uniqueness
Naphtho[1,2-b]furan-2(3H)-one,4-(acetyloxy)decahydro-6-hydroxy-5a-methyl-3,9-bis(methylene)- is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities .
Properties
CAS No. |
69845-02-9 |
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Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h11-15,19H,1-2,5-7H2,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1 |
InChI Key |
REKMRDLPINOZME-MMCSFCSJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C |
Origin of Product |
United States |
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